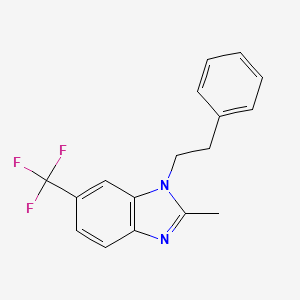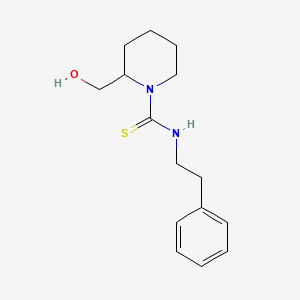
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylethyl group attached to a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 2-phenylethylamine, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: This can be achieved by reacting the piperidine derivative with formaldehyde under basic conditions.
Formation of the Carbothioamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the carbothioamide group to an amine.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of piperidine derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the carbothioamide group may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)piperidine-1-carbothioamide: Lacks the phenylethyl group, which may result in different biological activity.
N-(2-phenylethyl)piperidine-1-carbothioamide: Lacks the hydroxymethyl group, potentially affecting its reactivity and interactions.
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide: Contains a carboxamide group instead of a carbothioamide group, which may alter its chemical properties.
Uniqueness
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the hydroxymethyl and phenylethyl groups may enhance its interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-N-(2-phenylethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2OS/c18-12-14-8-4-5-11-17(14)15(19)16-10-9-13-6-2-1-3-7-13/h1-3,6-7,14,18H,4-5,8-12H2,(H,16,19) |
InChI Key |
MPWVVYDVDVHOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone](/img/structure/B11085708.png)
![1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-](/img/structure/B11085710.png)
![N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11085713.png)
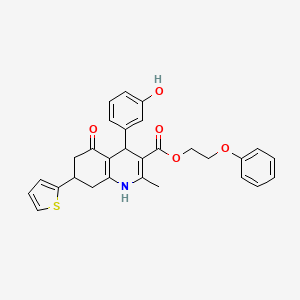
![2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11085722.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile](/img/structure/B11085727.png)
![N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11085738.png)
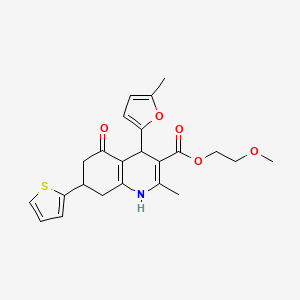
![4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide](/img/structure/B11085745.png)
![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11085749.png)
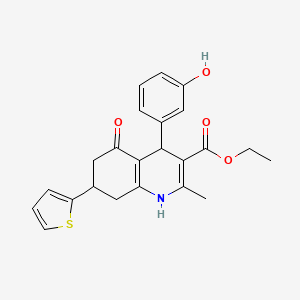

![2-[(E)-(5,5-dimethyl-3-{(E)-2-[methyl(phenyl)amino]ethenyl}cyclohex-2-en-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium](/img/structure/B11085764.png)
